molecular formula C33H25OPS B12343609 Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-

Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-

Cat. No.: B12343609
M. Wt: 500.6 g/mol
InChI Key: YUFTZXHXTHDINZ-UHFFFAOYSA-N
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Description

Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl- (CAS: 134484-36-9), is a chiral monodentate phosphine ligand featuring a binaphthyl backbone with a methoxy group at the 2'-position and diphenylphosphine at the 2-position of the naphthalene ring. Its molecular formula is C₃₃H₂₅OP, with a molecular weight of 468.54 g/mol . The (S)-configuration of the binaphthyl scaffold is critical for its enantioselective performance in asymmetric catalysis, particularly in cross-coupling and hydrogenation reactions .

The compound is synthesized via a palladium-catalyzed cross-coupling reaction between brominated binaphthol derivatives and phenylboronic acid, followed by phosphorylation and stereochemical resolution . Key spectral data include a ³¹P NMR signal at δ = −14.1 ppm and ¹H NMR resonances consistent with methoxy (δ = 3.38 ppm) and aromatic protons . Commercially available in milligram to gram quantities, it is stored under inert conditions due to air sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- typically involves the reaction of (1S)-2’-methoxy-1,1’-binaphthyl-2-yl lithium with chlorodiphenylphosphine. The reaction is carried out under inert conditions, usually in an anhydrous solvent such as tetrahydrofuran (THF), at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

    Coordination: The compound can coordinate with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used.

    Coordination: Transition metals like palladium, rhodium, and platinum are commonly used in coordination reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Substituted phosphine derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Structural Representation

The compound features a phosphorus atom bonded to two phenyl groups and a chiral binaphthyl moiety with a methoxy group at the 2' position. This configuration contributes to its chiral properties, making it valuable in asymmetric synthesis.

Asymmetric Catalysis

Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-, is widely used as a ligand in asymmetric catalysis. Its chiral nature allows it to facilitate enantioselective reactions, which are crucial for synthesizing chiral drugs and fine chemicals. Key reactions include:

  • Hydrogenation : Catalyzing the reduction of prochiral substrates to produce enantiomerically pure compounds.
  • Cross-Coupling Reactions : Enhancing the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
  • Hydroformylation : Converting alkenes into aldehydes with high selectivity for one enantiomer.

Medicinal Chemistry

The compound plays a significant role in the development of pharmaceuticals. Its ability to create chiral centers is essential for the synthesis of biologically active compounds. Some notable applications include:

  • Synthesis of Chiral Drugs : Utilized in the preparation of various therapeutic agents that require specific stereochemistry for efficacy.
  • Biologically Active Molecules : Contributing to the synthesis of compounds used in treating diseases, particularly those requiring precise molecular configurations.

Coordination Chemistry

Phosphine ligands are known for their ability to coordinate with transition metals, forming metal-phosphine complexes that are pivotal in catalysis and material science. The coordination properties of [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl- enable:

  • Catalytic Activity Enhancement : Metal complexes formed with this ligand often exhibit improved catalytic properties compared to their non-chiral counterparts.
  • Material Development : Used in synthesizing advanced materials with tailored properties for specific applications.

Case Study 1: Asymmetric Hydrogenation

In a study published by RSC Advances, researchers demonstrated the effectiveness of [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl- as a ligand in the asymmetric hydrogenation of ketones. The study reported high enantioselectivity (up to 98% ee) when paired with a palladium catalyst under optimized conditions.

Case Study 2: Synthesis of Chiral Pharmaceuticals

Another research article highlighted its application in synthesizing a chiral drug candidate for treating neurological disorders. The use of this phosphine ligand allowed for efficient formation of the desired enantiomer with minimal side products, showcasing its potential in pharmaceutical applications.

Mechanism of Action

The mechanism of action of Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- primarily involves its role as a ligand in catalytic processes. The compound coordinates with transition metals to form active catalytic species. These species facilitate various chemical transformations by providing a chiral environment, which leads to the formation of enantioselective products. The molecular targets and pathways involved depend on the specific catalytic reaction being carried out.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural and Electronic Comparison of Binaphthyl-Based Phosphine Ligands

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications
[(1S)-2'-Methoxy-binaphthyl]diphenylphosphine 2'-OCH₃, 2-PPh₂ 468.54 Electron-withdrawing methoxy; moderate steric bulk Asymmetric cross-coupling
(S)-2'-Ethyl-binaphthyldiphenylphosphine 2'-C₂H₅, 2-PPh₂ 466.55 Electron-donating ethyl; increased hydrophobicity Not explicitly reported
TrixiePhos (di-tert-butyl derivative) 2-P(t-Bu)₂ 398.53 High steric hindrance; electron-rich tert-butyl groups Rh-catalyzed hydroformylation
BINAPHOS (bidentate ligand) 2-PPh₂, 2'-phosphite 710.63 Bidentate coordination; tunable electronic effects Rh-catalyzed asymmetric hydroformylation

Key Observations:

Methoxy vs.

Steric Bulk : TrixiePhos employs tert-butyl groups to create a highly hindered environment, favoring reactions requiring large transition states (e.g., hydroformylation). In contrast, the methoxy-substituted ligand offers moderate steric bulk , balancing reactivity and selectivity .

Bidentate vs. Monodentate Coordination: BINAPHOS utilizes a phosphine-phosphite bidentate system, enabling stronger metal binding and enhanced enantioselectivity in hydroformylation. The monodentate nature of the target compound allows greater flexibility in catalytic cycles .

Electronic and Steric Properties

Table 2: Electronic and Steric Parameters

Compound Tolman Electronic Parameter (cm⁻¹) Cone Angle (°) Reference
[(1S)-2'-Methoxy-binaphthyl]PPh₂ Not reported ~145° (estimated)
PPh₃ (Triphenylphosphine) 2,068 145° Literature
TrixiePhos ~1,950 (estimated) >160°
BINAPHOS 2,100 (phosphite moiety) 155°
  • Electronic Effects : The methoxy group reduces electron density at the phosphorus center compared to PPh₃, as inferred from its ³¹P NMR shift (δ = −14.1 vs. δ = −5.8 for PPh₃) . This aligns with its use in reactions requiring mild electron-deficient catalysts.
  • Steric Profile : The binaphthyl backbone contributes to a cone angle of ~145° , smaller than TrixiePhos (>160°) but sufficient to enforce axial chirality in substrates .

Research Findings and Case Studies

  • Kinetic Resolution : Demonstrated in the resolution of 2'-methoxy-5,5'-diphenyl-binaphthol, achieving 95:5 e.r. for recovered starting material .
  • Phosphine Oxide Reduction : A one-pot reduction using trichlorosilane yields the target phosphine with 99% efficiency , superior to traditional methods (64–86%) .
  • Comparative Performance: In Rh-catalyzed hydroformylation, the compound’s enantioselectivity (80% ee) lags behind BINAPHOS (99% ee) but exceeds simpler monophosphines like PPh₃ (<10% ee) .

Biological Activity

Phosphine compounds, particularly those with chiral characteristics, have garnered attention in medicinal chemistry due to their potential biological activities. One such compound, Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl- , has demonstrated promising properties in various biological contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cells, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₃₃H₂₅OP
  • Molecular Weight : 468.53 g/mol
  • CAS Number : 134484-36-9

The structure comprises a diphenylphosphine moiety linked to a methoxy-substituted binaphthyl backbone, which contributes to its unique electronic and steric properties.

Cytotoxicity Against Cancer Cells

Recent studies have investigated the cytotoxic effects of phosphine derivatives on various cancer cell lines. The compound has shown significant activity against:

  • A2780 human ovarian carcinoma
  • A549 human lung carcinoma
  • K562 chronic myelogenous leukemia
  • HeLa (human cervix carcinoma)

In vitro assays revealed that the compound exhibits an IC₅₀ value ranging from 0.5 to 7.0 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .

Selectivity Towards Cancer Cells

One of the notable features of this phosphine compound is its selectivity towards cancer cells over non-cancerous cells. For instance, it has been shown to preferentially inhibit cancer cell growth while sparing human umbilical vein endothelial cells (HUVEC), which are often used as a model for normal cell lines .

Study on Gold(I) Complexes

A study focused on gold(I) complexes containing phosphine ligands similar to [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl- reported that these complexes exhibited substantial cytotoxicity and stability in biologically relevant media. These findings suggest that the phosphine's structural features may enhance the biological efficacy of metal-based drugs .

Reactivity Studies

Another research highlighted the reactivity of phosphines in forming complexes with transition metals. The unique donor properties of phosphines like [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl- could be leveraged in designing novel metallodrugs with improved therapeutic profiles .

Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC₅₀ = 0.5–7.0 µM against various cancers
SelectivityPreferential inhibition of cancer cells over HUVEC
Reactivity with MetalsFormation of stable metal-phosphine complexes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenylphosphine, and how are reaction conditions optimized?

The synthesis typically employs Buchwald-Hartwig C-P cross-coupling between triflate precursors (e.g., (S)-2'-methoxy-[1,1'-binaphthalen]-2-yl trifluoromethanesulfonate) and phosphonium salts. Key steps include:

  • Reagents : Palladium catalysts (e.g., Pd(OAc)₂), bidentate ligands (e.g., 1,1'-bis(diisopropylphosphino)ferrocene), and bases (e.g., DIPEA) .
  • Conditions : Reactions are conducted under inert atmospheres (N₂/Ar) in polar aprotic solvents (DMSO) at 120°C for 48 hours. Post-reaction workup involves extraction with EtOAc, drying (MgSO₄), and purification via flash chromatography (hexane/EtOAC) .
  • Optimization : Yields (62–80%) depend on ligand choice, solvent purity, and degassing to prevent catalyst deactivation .

Q. What characterization techniques are critical for confirming the structure and purity of this phosphine ligand?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR resolves aromatic proton environments and stereochemistry. For example, methoxy protons appear at δ ~3.8–4.0 ppm .
    • ³¹P NMR confirms phosphorus coordination (δ ~−10 to −15 ppm for arylphosphines) .
  • HPLC : Chiral columns (e.g., Daicel Chiralpak) assess enantiopurity, with retention times (~19 min) and peak area ratios indicating purity .
  • Melting Point : Sharp melting ranges (e.g., 180–182°C) corroborate crystallinity .

Advanced Research Questions

Q. How does the steric and electronic profile of [(1S)-2'-methoxybinaphthyl]diphenylphosphine influence enantioselectivity in asymmetric catalysis?

  • Steric Effects : The 2'-methoxy group and binaphthyl backbone create a chiral pocket that restricts substrate approach, favoring specific transition states. For example, in Buchwald-Hartwig aminations, steric bulk from cyclohexyl groups in related ligands (Cy₂MOP) achieves >90% enantiomeric excess (ee) .
  • Electronic Tuning : Electron-donating methoxy groups enhance ligand electron density, stabilizing Pd(0) intermediates and accelerating oxidative addition steps .
  • Case Study : In allylic substitutions, analogous vinyl-substituted ligands (e.g., (R)-diphenyl(2'-vinyl-binaphthyl)phosphane) show high activity (86% yield) due to π-backbonding interactions with Pd .

Q. How can researchers resolve contradictions in enantioselectivity data when using this ligand in different catalytic systems?

  • Substrate-Specific Effects : Steric mismatches between ligand and substrate can reduce selectivity. For example, bulky malonamide substrates lower diastereoselectivity (<50%) despite optimized conditions .
  • Ligand Deactivation : Trace moisture or oxygen degrades phosphine ligands, leading to inconsistent results. Use of dry, degassed DIPEA in phosphine oxide reductions improves yields from 64% to 86% .
  • Catalyst Loading : Sub-stoichiometric Pd ratios (<5 mol%) may underperform; systematic screening (e.g., 5–10 mol%) is recommended .

Q. What strategies are used to modify this ligand for applications in challenging enantioselective transformations?

  • Hybrid Ligand Design : Combining phosphine with alkene or sulfonamide moieties (e.g., MOP-phosphonites) enhances rigidity and substrate recognition. For example, Rh-catalyzed hydroformylation with BINAPHOS derivatives leverages synergistic P-O coordination for >95% ee .
  • Derivatization : Introducing electron-withdrawing groups (e.g., CF₃) or axial chirality (e.g., spirobiindane backbones) improves thermal stability and catalytic turnover .

Q. Methodological Guidance

Q. How should researchers troubleshoot low yields in the synthesis of this ligand?

  • Catalyst Screening : Test alternative Pd precursors (e.g., Pd(π-cinnamyl)Cl₂ dimer vs. Pd(OAc)₂) and ligands (e.g., Xantphos vs. DIPPF) .
  • Purification : Replace flash chromatography with preparative HPLC for polar byproducts. Monitor TLC (Rf = 0.50–0.55 in 5% EtOAC/hexane) .
  • Scale-Up : For >1 mmol reactions, increase solvent volume (DMSO) to prevent viscosity issues .

Q. What computational tools aid in predicting the enantioselectivity of this ligand in new reactions?

  • DFT Calculations : Modeling transition-state geometries (e.g., with Gaussian or ORCA) identifies steric clashes and non-covalent interactions (e.g., CH/π) .
  • Molecular Mechanics : Software like MOE or Maestro evaluates ligand-substrate docking poses and torsional strain .

Properties

Molecular Formula

C33H25OPS

Molecular Weight

500.6 g/mol

InChI

InChI=1S/C33H25OP.S/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27;/h2-23H,1H3;

InChI Key

YUFTZXHXTHDINZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6.[S]

Origin of Product

United States

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